The synthesis of H-Ala-Beta-Ala-OH can be achieved through several methods, including:
The molecular structure of H-Ala-Beta-Ala-OH can be described as follows:
H-Ala-Beta-Ala-OH participates in several chemical reactions:
The mechanism of action for H-Ala-Beta-Ala-OH primarily revolves around its role in muscle physiology:
Key physical and chemical properties of H-Ala-Beta-Ala-OH include:
H-Ala-Beta-Ala-OH has numerous applications across various fields:
H-Ala-β-Ala-OH (L-alanyl-β-alanine) is a dipeptide featuring a nonstandard peptide bond between the carboxyl group of L-α-alanine and the amino group of β-alanine. Unlike ribosomally synthesized peptides, its formation relies on enzymatic coupling or engineered microbial systems. Below, we dissect its biosynthetic origins.
The synthesis of H-Ala-β-Ala-OH hinges on enzymatic catalysis coupling free L-alanine and β-alanine. β-Aminopeptidases (e.g., DmpA from Ochrobactrum anthropi and BapA from Sphingosinicella xenopeptidilytica) show promiscuity toward β-alanine as an N-terminal donor. Kinetic studies reveal that these enzymes utilize an acyl-enzyme mechanism:
Table 1: Enzymes Catalyzing β-Alanine Dipeptide Synthesis
Enzyme | Source | Specific Activity (U/gCDW) | Optimal pH | Yield (%) |
---|---|---|---|---|
DmpA (native) | Ochrobactrum anthropi | 42 | 8.0 | 19 |
DmpA (codon-opt) | Recombinant E. coli | 71 | 8.0 | 23 |
BapA (native) | S. xenopeptidilytica | 1 | 7.5 | 18 |
BapA (codon-opt) | Recombinant P. pastoris | 3.3 | 7.5 | 2 |
Whole-cell biocatalysts (e.g., recombinant E. coli) achieve yields up to 71% by optimizing pH (7.5–8.0) and substrate concentrations. Fed-batch processes accumulate dipeptides at 3.7 g·L−1 [2]. Challenges include transport limitations across cell membranes, reducing catalytic efficiency by >60% in yeast systems [2].
β-Alanine, the key precursor for H-Ala-β-Ala-OH, is primarily synthesized via aspartate α-decarboxylase (ADC). This enzyme decarboxylates L-aspartate to β-alanine and CO2 using a pyruvoyl cofactor. ADC from Corynebacterium glutamicum exhibits:
Table 2: Biochemical Properties of ADCs
Property | ADC (C. glutamicum) | ADC (B. subtilis) |
---|---|---|
Optimal pH | 6.0 | 5.5 |
Optimal Temp (°C) | 55 | 50 |
Km (mM) | 1.7 (L-aspartate) | 2.1 (L-aspartate) |
Vmax (U/mg) | 14.3 | 8.9 |
Substrate inhibition occurs above 5 g·L−1 L-aspartate. Fed-batch strategies with staggered substrate additions (0.5% w/v every 8 h) achieve 97.2% conversion and 12.85 g·L−1 β-alanine [6] [10]. Engineered ADCs with mutations (e.g., A76E) enhance thermostability and catalytic efficiency 3.5-fold, addressing bottlenecks in dipeptide synthesis [6].
Microbial chassis like E. coli and Bacillus subtilis are engineered to overproduce H-Ala-β-Ala-OH via:
Table 3: Metabolic Engineering Strategies for β-Alanine Derivatives
Host | Modification | Product | Titer (g·L−1) | Key Gene(s) |
---|---|---|---|---|
E. coli | panD overexpression + aspA knockout | β-Alanine | 12.9 | panD |
B. subtilis | dat/ldc overexpression + transporter edit | H-Ala-β-Ala-OH | 3.2* | dat, ldc |
C. glutamicum | ADC mutant (A76E) + fed-batch | β-Alanine | 24.6 | panDA76E |
*Estimated yield based on β-alanine titers and enzymatic coupling efficiency [3] [10].
Synthetic consortia separate β-alanine production (in E. coli) and dipeptide assembly (in P. pastoris), reducing metabolic burden and improving yields 2.3-fold [3].
When canonical ADC pathways are disrupted, polyamine degradation serves as an alternative β-alanine source:
In Acinetobacter baylyi ADP1 ΔpanD mutants:
Table 4: Enzymes in Polyamine-Derived β-Alanine Pathways
Enzyme | Reaction Catalyzed | Organism | Kcat (s−1) |
---|---|---|---|
Dat | 2,4-Diaminobutyrate → DAP | A. baylyi | 18.4 |
Ddc | DAP → 3AP + NH3 | A. baylyi | 9.7 |
ALD3 | 3AP → β-Alanine | S. cerevisiae | 12.1 |
Genomic analysis confirms dat and ddc homologs exist across 217 prokaryotic species, indicating conserved polyamine-dependent β-alanine synthesis [1] [8].
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